Cas no 893737-61-6 (4-Benzyloxy-3'-methylbiphenyl)

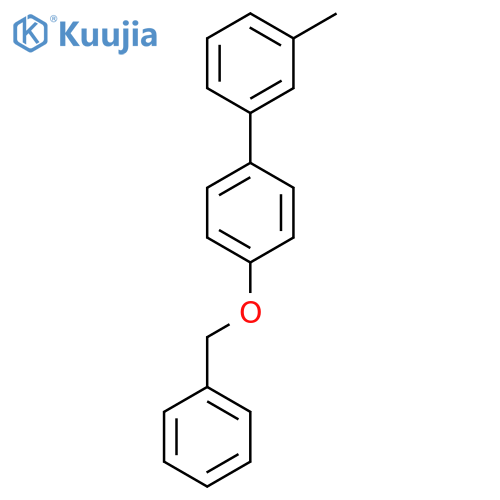

4-Benzyloxy-3'-methylbiphenyl structure

商品名:4-Benzyloxy-3'-methylbiphenyl

CAS番号:893737-61-6

MF:C20H18O

メガワット:274.356325626373

MDL:MFCD06802357

CID:4658905

4-Benzyloxy-3'-methylbiphenyl 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxy-3'-methylbiphenyl

- Benzyl 3'-methyl[1,1'-biphenyl]-4-yl ether

- 4'-(Benzyloxy)-3-methyl-1,1'-biphenyl

- 1-methyl-3-(4-phenylmethoxyphenyl)benzene

- BB 0223435

-

- MDL: MFCD06802357

- インチ: 1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

- InChIKey: XISAIGYPMQWSRU-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 274.136

- どういたいしつりょう: 274.136

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 5.4

4-Benzyloxy-3'-methylbiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310455-1 g |

4-Benzyloxy-3'-methylbiphenyl; 96% |

893737-61-6 | 1g |

€144.00 | 2023-04-26 | ||

| abcr | AB310455-1g |

4-Benzyloxy-3'-methylbiphenyl, 96%; . |

893737-61-6 | 96% | 1g |

€144.00 | 2025-03-19 | |

| A2B Chem LLC | AI59948-1g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 1g |

$75.00 | 2024-04-19 | |

| Ambeed | A963112-5g |

4'-(Benzyloxy)-3-methyl-1,1'-biphenyl |

893737-61-6 | 96% | 5g |

$260.0 | 2024-04-16 | |

| 1PlusChem | 1P00IG5O-5g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 5g |

$217.00 | 2025-03-01 | |

| 1PlusChem | 1P00IG5O-1g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 1g |

$83.00 | 2025-03-01 | |

| A2B Chem LLC | AI59948-5g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 5g |

$209.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279898-1g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 1g |

¥734.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279898-5g |

4-Benzyloxy-3'-methylbiphenyl |

893737-61-6 | 96% | 5g |

¥2775.00 | 2024-04-26 |

4-Benzyloxy-3'-methylbiphenyl 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

893737-61-6 (4-Benzyloxy-3'-methylbiphenyl) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2039-76-1(3-Acetylphenanthrene)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893737-61-6)4-Benzyloxy-3'-methylbiphenyl

清らかである:99%

はかる:5g

価格 ($):234.0